Product packaging for 2,5-difluoro-4-(2-methoxyethoxy)aniline(Cat. No.:CAS No. 1342588-84-4)

2,5-difluoro-4-(2-methoxyethoxy)aniline

Cat. No.: B6266726
CAS No.: 1342588-84-4
M. Wt: 203.19 g/mol
InChI Key: CLNPEVGAUGSTDS-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(2-methoxyethoxy)aniline (CAS 1342588-84-4) is a fluorinated aniline derivative of high interest in pharmaceutical research and development. Its molecular formula is C9H11F2NO2, with a molecular weight of 203.19 g/mol . This compound is characterized by its aniline group and a 2-methoxyethoxy side chain, which is a key structural feature for modulating the properties of larger molecules . The primary application of this aniline derivative is as a key building block or intermediate in the synthesis of more complex organic molecules. Patents indicate its use in the preparation of aniline derivatives investigated for their therapeutic potential, particularly as prostaglandin receptor agonists . Researchers value this compound for its potential to contribute to the discovery of new pharmacological agents. It is offered with a purity of 98% and must be stored at 2-8°C to maintain stability . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1342588-84-4

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

IUPAC Name

2,5-difluoro-4-(2-methoxyethoxy)aniline

InChI

InChI=1S/C9H11F2NO2/c1-13-2-3-14-9-5-6(10)8(12)4-7(9)11/h4-5H,2-3,12H2,1H3

InChI Key

CLNPEVGAUGSTDS-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C(=C1)F)N)F

Purity

95

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations

Synthetic Routes to the 2,5-Difluoro-4-(2-methoxyethoxy)aniline Core

The construction of the this compound molecule requires a strategic approach to introduce the substituents onto the aromatic ring with the correct regiochemistry. A plausible and efficient multi-step synthesis is outlined below, drawing upon established methodologies for analogous compounds.

A common starting material for the synthesis is 1,4-difluorobenzene. The introduction of a nitro group is a key step to facilitate subsequent nucleophilic aromatic substitution and to serve as a precursor to the aniline (B41778). The nitration of 1,4-difluorobenzene can be achieved using a mixture of sulfuric acid and potassium nitrate at low temperatures to yield 2,5-difluoronitrobenzene with high regioselectivity and in good yield. chemicalbook.com The fluorine atoms are ortho, para-directing; however, the steric hindrance at the positions adjacent to the fluorine atoms favors nitration at the 2-position.

The 2-methoxyethoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated precursor. In this synthetic strategy, the nitro group in 2,5-difluoronitrobenzene activates the ring towards nucleophilic attack. The fluorine atom at the 4-position is susceptible to displacement by an alkoxide.

The reaction of 2,5-difluoronitrobenzene with the sodium salt of 2-methoxyethanol (sodium 2-methoxyethoxide) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) would yield 2,5-difluoro-4-(2-methoxyethoxy)nitrobenzene. The alkoxide can be prepared by reacting 2-methoxyethanol with a strong base such as sodium hydride.

A similar approach has been successfully employed in the synthesis of 4-fluoro-2-methoxyaniline from 2,4-difluoronitrobenzene and methanol in the presence of a base. google.com

The final step in the synthesis of the target aniline is the reduction of the nitro group in 2,5-difluoro-4-(2-methoxyethoxy)nitrobenzene. This transformation is commonly and efficiently achieved through catalytic hydrogenation. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a frequent choice. The reaction is typically carried out under a hydrogen atmosphere in a solvent such as ethanol or ethyl acetate. This method is generally high-yielding and chemoselective, leaving the other functional groups intact.

Alternative reduction methods include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. nih.gov

A complete proposed multi-step synthesis is summarized in the following scheme:

Scheme 1: Proposed Synthesis of this compound

Nitration: 1,4-Difluorobenzene is nitrated with potassium nitrate in sulfuric acid to produce 2,5-difluoronitrobenzene.

Etherification: 2,5-Difluoronitrobenzene is reacted with sodium 2-methoxyethoxide to yield 2,5-difluoro-4-(2-methoxyethoxy)nitrobenzene.

Reduction: The nitro group of 2,5-difluoro-4-(2-methoxyethoxy)nitrobenzene is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) to afford the final product, this compound.

The following table outlines the key transformations and typical reagents for this synthetic sequence.

Step Transformation Starting Material Reagents and Conditions Product
1Nitration1,4-DifluorobenzeneKNO₃, H₂SO₄, low temperature2,5-Difluoronitrobenzene
2Etherification2,5-Difluoronitrobenzene2-Methoxyethanol, NaH, DMF or THF2,5-Difluoro-4-(2-methoxyethoxy)nitrobenzene
3Reduction2,5-Difluoro-4-(2-methoxyethoxy)nitrobenzeneH₂, Pd/C, Ethanol or Ethyl AcetateThis compound

Derivatization and Functionalization Reactions of this compound

The aniline functionality and the substituted aromatic ring of this compound allow for a variety of derivatization and functionalization reactions, enabling the synthesis of a diverse range of more complex molecules.

The amino group (-NH₂) is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. The fluorine atoms are deactivating but also ortho, para-directing. pressbooks.publibretexts.org The 2-methoxyethoxy group is an activating, ortho, para-directing group.

In this compound, the directing effects of the substituents must be considered to predict the regioselectivity of EAS reactions. The powerful activating and directing effect of the amino group will be the dominant factor. The positions ortho and para to the amino group are at C3 and C6.

Position C3: This position is ortho to the amino group and meta to the fluorine at C2 and the 2-methoxyethoxy group at C4.

Position C6: This position is ortho to the amino group and ortho to the fluorine at C5.

Due to the strong activating nature of the amino group, electrophilic substitution is expected to occur primarily at the positions ortho to it. Steric hindrance from the adjacent fluorine atom at C2 might slightly disfavor substitution at C3 compared to C6. Therefore, electrophilic attack is most likely to occur at the C6 position.

The following table summarizes the expected major products for common electrophilic aromatic substitution reactions.

Reaction Electrophile Reagents Expected Major Product(s)
Halogenation Br⁺, Cl⁺Br₂ in a non-polar solvent or NBS/NCS6-Bromo-2,5-difluoro-4-(2-methoxyethoxy)aniline or 6-Chloro-2,5-difluoro-4-(2-methoxyethoxy)aniline
Nitration NO₂⁺HNO₃, H₂SO₄ (with protection of the amino group)6-Nitro-2,5-difluoro-4-(2-methoxyethoxy)aniline
Sulfonation SO₃Fuming H₂SO₄6-Amino-3,4-difluoro-5-(2-methoxyethoxy)benzenesulfonic acid

It is important to note that for nitration, the strongly acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. To achieve ortho or para nitration, the amino group is typically protected first, for example, by acetylation to form an acetanilide. The acetyl group is still an activating, ortho, para-director, but less so than the amino group, allowing for more controlled nitration. The protecting group can then be removed by hydrolysis.

Nucleophilic Transformations Involving the Amino Group and Fluorine Atoms

The chemical character of this compound is dictated by the nucleophilicity of the amino group and the susceptibility of the fluorine-substituted carbon atoms to nucleophilic attack.

The amino group (-NH₂) readily participates in standard amine reactions such as acylation and alkylation. Its nucleophilic character allows it to react with electrophiles, leading to the formation of amides, sulfonamides, and substituted amines.

Simultaneously, the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of electron-withdrawing fluorine atoms. wikipedia.orgchemistrysteps.com In SNAr reactions, a potent nucleophile can displace one of the fluorine atoms, which acts as a leaving group. masterorganicchemistry.com The rate of these reactions is significantly enhanced by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The fluorine atom is often a better leaving group than other halogens in this context because the first step, the nucleophilic attack, is typically the rate-determining step, and the high electronegativity of fluorine polarizes the C-F bond, encouraging the attack. masterorganicchemistry.comyoutube.com

Table 1: Potential Nucleophilic Transformations

Reaction Type Reagent/Catalyst Functional Group Involved Potential Product Structure
N-Acylation Acyl chloride (R-COCl), Base Amino Group N-(2,5-difluoro-4-(2-methoxyethoxy)phenyl)acetamide
N-Sulfonylation Sulfonyl chloride (R-SO₂Cl), Base Amino Group N-(2,5-difluoro-4-(2-methoxyethoxy)phenyl)benzenesulfonamide
N-Alkylation Alkyl halide (R-X), Base Amino Group N-alkyl-2,5-difluoro-4-(2-methoxyethoxy)aniline

Modifications at the Ether Linkage and Methoxy (B1213986) Group

The ether linkage in the 4-position offers another site for chemical modification, primarily through ether cleavage. Aryl ethers are generally stable, but the C-O bond can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). Cleavage of the ether would yield the corresponding phenol, 2,5-difluoro-4-hydroxyaniline, and the corresponding alkyl halide from the methoxyethoxy side chain.

Selective modification of the terminal methoxy group without affecting the aryl ether linkage is challenging due to the stability of both ether bonds. Such a transformation would likely require a multi-step process involving cleavage of the entire side chain and subsequent re-synthesis with a modified substituent.

Table 2: Potential Modifications at the Ether Linkage

Reaction Type Reagent Functional Group Involved Potential Product Structure
Aryl Ether Cleavage HBr or BBr₃ Ether Linkage 4-Amino-2,5-difluorophenol

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the reaction mechanisms is crucial for controlling the outcomes of chemical transformations involving this compound.

Analysis of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this molecule, given its halogen substituents. byjus.com This reaction does not follow SN1 or SN2 mechanisms; instead, it proceeds via an addition-elimination pathway. chemistrysteps.com

The mechanism involves two key steps:

Addition : A nucleophile attacks the carbon atom bearing a fluorine atom. This attack is perpendicular to the plane of the aromatic ring. The π-electron system of the ring is disrupted, and a resonance-stabilized negative intermediate, the Meisenheimer complex, is formed. chemistrysteps.commasterorganicchemistry.com The negative charge is delocalized across the ring and is further stabilized by the electron-withdrawing fluorine atoms.

Elimination : The aromaticity of the ring is restored by the expulsion of the fluoride leaving group. chemistrysteps.com

The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing the anionic Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com In this compound, both fluorine atoms are influenced by the electronic effects of the amino and methoxyethoxy groups, which can affect which fluorine is more readily substituted.

Detailed Studies of Alkylation and Acylation Mechanisms for Aniline Derivatives

The alkylation and acylation of this compound occur at the nitrogen atom of the amino group, which acts as the nucleophile. These are distinct from Friedel-Crafts reactions, which involve electrophilic attack on the aromatic ring itself. masterorganicchemistry.comlibretexts.org Friedel-Crafts reactions are generally not feasible on aniline rings containing strongly deactivating amino groups, as the lone pair on the nitrogen coordinates with the Lewis acid catalyst, adding a positive charge that deactivates the ring. libretexts.orglibretexts.org

N-Acylation Mechanism : The reaction with an acyl halide or anhydride begins with the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. Subsequently, a proton is removed from the nitrogen, and the leaving group (e.g., chloride) is eliminated from the carbonyl carbon, resulting in the formation of a stable amide. libretexts.orgyoutube.com

N-Alkylation Mechanism : This reaction typically follows an SN2 pathway where the amino group attacks an alkyl halide, displacing the halide ion. This initial reaction forms a secondary amine salt. A base is often used to neutralize the salt and regenerate the free amine, which can potentially undergo further alkylation (polyalkylation), leading to tertiary amines and even quaternary ammonium salts. libretexts.org

Exploration of Oxidative Reaction Mechanisms of Fluorinated Aniline Derivatives

The oxidation of anilines can be complex, yielding a variety of products depending on the oxidant and reaction conditions. The presence of the amino group makes the ring highly susceptible to oxidation. For fluorinated anilines, oxidation can proceed through several pathways.

One possible mechanism involves the initial formation of a radical cation by the removal of an electron from the nitrogen atom. mdpi.com This reactive intermediate can then undergo further reactions. For example, it might lead to the formation of quinoneimines, which are highly reactive. nih.gov The presence of fluorine substituents can increase the reactivity of these intermediates. nih.gov

Another pathway involves monooxygenation at a fluorinated position, which can lead to the release of a fluoride anion and the formation of a reactive quinoneimine. nih.gov These intermediates may then dimerize, polymerize, or bind to other molecules. nih.gov The specific oxidative pathway for this compound would be influenced by the electronic effects of all its substituents.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2,5-difluoro-4-hydroxyaniline
N-(2,5-difluoro-4-(2-methoxyethoxy)phenyl)acetamide
N-(2,5-difluoro-4-(2-methoxyethoxy)phenyl)benzenesulfonamide
N-alkyl-2,5-difluoro-4-(2-methoxyethoxy)aniline
2-fluoro-5-(substituted)-4-(2-methoxyethoxy)aniline
4-Amino-2,5-difluorophenol
Nitrobenzene
Benzoquinone

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 2,5-difluoro-4-(2-methoxyethoxy)aniline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete map of the molecular framework can be assembled.

One-dimensional NMR spectra provide fundamental information about the chemical environment, number, and connectivity of atoms.

¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the protons of the 2-methoxyethoxy side chain. The two aromatic protons are chemically non-equivalent and exhibit complex splitting patterns due to coupling with each other (³JHH) and with the two fluorine atoms (³JHF and ⁴JHF). The signals for the four methylene (B1212753) protons (-O-CH₂-CH₂-O-) would likely appear as two distinct triplets, while the methoxy (B1213986) group (-OCH₃) would present as a sharp singlet. The amine (-NH₂) protons typically appear as a broad singlet.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic region would display six signals for the benzene (B151609) ring carbons. The carbon atoms directly bonded to fluorine (C2 and C5) would appear as doublets with large one-bond coupling constants (¹JCF). The carbons ortho and meta to the fluorine atoms will also show smaller couplings. The carbon attached to the ether oxygen (C4) and the amino group (C1) are also identifiable by their characteristic chemical shifts. The four aliphatic carbons of the methoxyethoxy group would be observed in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy : As fluorine has a spin of ½, ¹⁹F NMR is a powerful tool for fluorinated compounds. The spectrum for this compound is expected to show two distinct signals for the non-equivalent F2 and F5 atoms. These signals would be split into multiplets due to coupling with the aromatic protons. The chemical shifts of these fluorine atoms are sensitive to the electronic effects of the other substituents on the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic CH6.5 - 7.0100 - 120Complex splitting due to H-H and H-F coupling.
-NH₂3.5 - 4.5N/ABroad singlet, position is solvent-dependent.
-O-CH₂-4.0 - 4.268 - 72Likely a triplet.
-CH₂-O-3.7 - 3.969 - 73Likely a triplet.
-OCH₃3.3 - 3.558 - 60Sharp singlet.
C-NH₂N/A135 - 145Shift influenced by -NH₂ and -F groups.
C-FN/A145 - 160 (¹JCF ≈ 240-260 Hz)Large one-bond C-F coupling constant.
C-ON/A140 - 150Shift influenced by ether and -F groups.

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. A COSY spectrum would show a cross-peak between the two adjacent methylene groups (-O-CH₂-CH₂-O-) in the methoxyethoxy chain, confirming their connectivity. It would also show correlations between the aromatic protons, helping to assign their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique is invaluable for assigning the carbon signals. For instance, the proton signal for the methoxy group would show a cross-peak to the methoxy carbon signal, and the signals for the aromatic protons would correlate to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is critical for connecting different fragments of the molecule. Key expected correlations would include a cross-peak from the protons of the -O-CH₂- group to the aromatic C4 carbon, confirming the attachment point of the ether side chain. Correlations from the aromatic protons to neighboring carbons would further solidify the assignment of the substituted benzene ring.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Infrared (IR) and Raman spectra provide complementary information about the vibrational modes of this compound.

N-H Vibrations : The aniline (B41778) moiety is characterized by N-H stretching vibrations, which are expected to appear as two distinct bands in the 3350-3500 cm⁻¹ region in the IR spectrum, corresponding to the symmetric and asymmetric stretching modes of the primary amine group.

C-H Vibrations : Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxyethoxy group are expected just below 3000 cm⁻¹.

C-O and C-F Vibrations : The strong C-O stretching vibrations of the aryl-ether and alkyl-ether bonds are anticipated in the 1200-1300 cm⁻¹ and 1050-1150 cm⁻¹ regions, respectively. The C-F stretching vibrations are expected to produce strong absorptions in the 1100-1250 cm⁻¹ range.

Aromatic Ring Vibrations : The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
N-H Asymmetric & Symmetric Stretch3350 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
N-H Scissoring1590 - 1650Medium
Aryl C-O Stretch1200 - 1300Strong
C-F Stretch1100 - 1250Strong
Alkyl C-O Stretch1050 - 1150Strong

The precise positions of the vibrational bands are sensitive to the electronic environment within the molecule. The electron-donating nature of the amino and methoxyethoxy groups, combined with the electron-withdrawing character of the fluorine atoms, influences the electron density distribution in the aromatic ring. These electronic perturbations affect bond strengths and, consequently, the frequencies of the corresponding vibrational modes. For example, the frequency of the C-N stretching vibration can provide insight into the degree of electronic conjugation between the amine lone pair and the aromatic π-system.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. nih.gov While specific crystallographic data for this compound is not publicly available, the expected structural features can be inferred from studies on similar aniline derivatives. nih.govmdpi.com

A crystal structure would determine precise bond lengths, bond angles, and torsion angles, revealing the molecule's preferred conformation. Of particular interest would be the planarity of the aniline group and the orientation of the flexible 2-methoxyethoxy side chain relative to the aromatic ring.

Furthermore, the analysis of the crystal packing would reveal the network of intermolecular interactions that stabilize the solid-state structure. Key interactions would likely include:

Hydrogen Bonding : The primary amine group (-NH₂) is a strong hydrogen bond donor and can form N-H···O or N-H···N hydrogen bonds with acceptor atoms on neighboring molecules, such as the ether oxygen or the amine nitrogen.

π-π Stacking : The electron-rich aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

The determination of the crystal structure is crucial for understanding the molecule's solid-state properties and for providing data for computational modeling and rational drug design.

Analysis of Crystal Packing and Hydrogen Bonding Networks

Currently, there is no published crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories. Consequently, a definitive analysis of its crystal packing and the specific nature of its hydrogen bonding networks is not possible.

However, based on the molecular structure, which features a primary amine (-NH2) group and fluorine and oxygen atoms, it is anticipated that the crystal structure would be significantly influenced by hydrogen bonding. The amine group can act as a hydrogen bond donor, while the fluorine and the ether oxygen atoms can serve as potential hydrogen bond acceptors. The interplay of N-H···F and N-H···O hydrogen bonds, along with potential C-H···F and C-H···O interactions, would likely dictate the supramolecular assembly of the molecules in the crystalline lattice. The presence of two fluorine atoms and a flexible methoxyethoxy side chain would further contribute to the complexity of the crystal packing, potentially leading to polymorphic forms.

Conformational Preferences in the Crystalline State

Without experimental structural data, the conformational preferences of this compound in the crystalline state remain speculative. The molecule possesses conformational flexibility, primarily around the C-O and C-C bonds of the methoxyethoxy substituent and the C-N bond of the aniline moiety.

The orientation of the methoxyethoxy group relative to the benzene ring and the conformation of the ethyl ether chain would be determined by a combination of intramolecular steric and electronic effects, as well as the optimization of intermolecular interactions within the crystal lattice. The planarity of the aniline ring and the orientation of the amine group's hydrogen atoms would also be key conformational features, influenced by the surrounding electrostatic environment and hydrogen bonding.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Reaction Monitoring

While detailed experimental studies on the mass spectrometric behavior of this compound are not extensively reported, predicted data offers foundational insights. Advanced mass spectrometry techniques are invaluable for confirming the molecular weight and elemental composition, as well as for monitoring the progress of reactions involving this compound.

High-resolution mass spectrometry (HRMS) would be the definitive technique for confirming the molecular formula, C9H11F2NO2, by providing a highly accurate mass measurement. Predicted monoisotopic mass for the neutral molecule is 203.07579 Da.

The predicted adducts for this compound in mass spectrometry are presented in the table below, which are crucial for identifying the molecule in complex mixtures.

AdductPredicted m/z
[M+H]+204.08307
[M+Na]+226.06501
[M-H]-202.06851
[M+NH4]+221.10961
[M+K]+242.03895
[M+H-H2O]+186.07305
[M+HCOO]-248.07399
[M+CH3COO]-262.08964

Data is based on predicted values.

Tandem mass spectrometry (MS/MS) would be instrumental in elucidating the fragmentation pathways of the protonated molecule [M+H]+. The fragmentation pattern would provide structural confirmation by identifying characteristic neutral losses and fragment ions. Key fragmentations would likely involve the cleavage of the ether linkage and the loss of moieties from the methoxyethoxy side chain.

Furthermore, real-time reaction monitoring using techniques such as Atmospheric Solids Analysis Probe (ASAP) or Direct Analysis in Real Time (DART) coupled with a mass spectrometer would enable the tracking of the consumption of reactants and the formation of this compound and any byproducts during its synthesis. This approach allows for rapid optimization of reaction conditions and provides mechanistic insights.

Iv. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT can determine electron distribution, molecular orbital energies, and various reactivity descriptors. For the substituted aniline (B41778) system , DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the influence of the fluorine, amine, and methoxyethoxy substituents on the aromatic ring. researchgate.netmcbu.edu.tr

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For analogous compounds like 2,4-difluoroaniline (B146603) and 2,5-difluoroaniline, the HOMO-LUMO gap has been calculated to be approximately 5.2 eV. researchgate.netmcbu.edu.tr This relatively large gap suggests significant chemical stability. In 2,5-difluoro-4-(2-methoxyethoxy)aniline, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, which is typical for aniline derivatives. The electron-donating nature of the amino and methoxyethoxy groups increases the energy of the HOMO, making the molecule susceptible to electrophilic attack. Conversely, the LUMO is distributed across the aromatic ring, with contributions from the electronegative fluorine atoms.

Mulliken population analysis, a method for assigning partial atomic charges, reveals the electronic effects of the substituents. The nitrogen atom of the amino group is expected to carry a significant negative charge, as is typical for anilines. researchgate.net The fluorine atoms also hold substantial negative charges due to their high electronegativity. The carbon atoms attached to the fluorine (C2, C5) and the oxygen of the ether group (C4) would exhibit positive charges, indicating their electrophilic nature.

Table 1: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for a Difluoroaniline System Data based on analogous calculations for 2,4-difluoroaniline. researchgate.net

ParameterPredicted ValueSignificance
HOMO Energy-5.9 eVIndicates electron-donating capability
LUMO Energy-0.7 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.2 eVHigh value suggests good chemical stability
Chemical Hardness (η)2.6 eVMeasures resistance to change in electron configuration
Electrophilicity Index (ω)2.34 eVIndicates global electrophilic nature

Reactivity indices derived from DFT, such as chemical hardness, chemical potential, and the electrophilicity index, quantify a molecule's reactivity. najah.edu Fukui functions are particularly valuable as they identify which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. scm.com The Fukui function for nucleophilic attack (f+) highlights sites prone to losing an electron, while the function for electrophilic attack (f-) indicates sites that can readily accept an electron. scm.com

For a substituted aniline, the calculated partial atomic charges and Fukui functions can predict reaction sites. tandfonline.com The nitrogen atom of the amino group and the carbon atoms on the ring that are not bonded to fluorine are generally the most likely sites for electrophilic attack. The susceptibility of aromatic carbons to nucleophilic attack is a key parameter; highly electron-withdrawing groups increase this susceptibility. tandfonline.com In the case of this compound, the carbon atoms bonded to the fluorine atoms (C2 and C5) are predicted to be the most likely sites for nucleophilic aromatic substitution (SNAr), a common reaction for polyfluoroarenes. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves systematically rotating the molecule's single bonds to map out the potential energy surface and identify low-energy, stable conformers. For this compound, the key flexible bonds are the C-O and C-C bonds of the ether chain and the C-N bond of the aniline group.

The methoxyethoxy side chain can adopt numerous conformations. Studies on similar flexible ether chains show that extended, zig-zag conformations are often energetically favorable, but gauche interactions can lead to more compact structures. researchgate.net The presence of solvents can significantly influence conformational preference, with polar solvents potentially stabilizing more folded conformers through hydrogen bonding. scielo.brresearchgate.net The energy barriers between these conformers for similar flexible ethers are typically in the range of 9-10 kcal/mol, suggesting that the chain is dynamic at room temperature. researchgate.net

The amino group in aniline is not planar but pyramidal. researchgate.net The degree of pyramidalization and its orientation relative to the ring represent another conformational variable.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular motion over time. An MD simulation of this compound would reveal the flexibility of the ether side chain and its interaction with the aromatic ring. Simulations on other molecules with flexible aromatic side chains show that these chains can significantly impact the molecule's properties by creating free volume or shielding parts of the core structure. nih.gov

The ether chain's flexibility allows it to sweep over a considerable volume, potentially blocking or facilitating access to the reactive sites on the aniline ring. MD simulations can track the torsional angles of the chain over time, revealing the most populated conformational states and the frequency of transitions between them. aip.org This dynamic behavior is crucial for understanding how the molecule might fit into a binding site or interact with a surface.

Table 2: Key Torsional Angles for Conformational Analysis Illustrative torsional angles defining the conformation of the side chain and amino group.

Torsion AngleAtoms InvolvedDescription
τ1C3-C4-O-COrientation of the ether group relative to the ring
τ2C4-O-C-CConformation around the first ether bond
τ3O-C-C-OConformation of the ethylene (B1197577) glycol unit
τ4C-C-O-CConformation around the terminal methoxy (B1213986) group
τ5C4-C3-N-HOrientation and pyramidalization of the amino group

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, including identifying intermediate structures and calculating the energy of transition states. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the fluorine atoms. semanticscholar.orgnih.gov

Recent computational and experimental work has shown that SNAr reactions can proceed through different mechanisms. The classical two-step SNAr mechanism involves the formation of a stable intermediate known as a Meisenheimer complex. However, a growing number of these reactions are now understood to occur via a concerted mechanism (cSNAr), where bond-forming and bond-breaking occur in a single transition state without an intermediate. nih.govrsc.org

DFT calculations can be used to model both pathways. By calculating the energies of the reactants, potential intermediates, transition states, and products, a reaction energy profile can be constructed. Computational studies on polyfluoroarenes suggest that the mechanism can depend on the leaving group, the nucleophile, and the solvent. semanticscholar.org For fluorine leaving groups, the reaction may favor a concerted pathway. nih.gov Calculations would likely predict that nucleophilic attack occurs preferentially at the C2 or C5 positions, para or ortho to the activating amino group, respectively, which are further activated by the electron-withdrawing fluorine atoms.

Elucidation of Preferred Reaction Pathways (e.g., SN1 vs. SN2)

No published research articles were found that specifically elucidate the preferred reaction pathways for this compound through computational methods. A computational study would be required to model its reactions with various electrophiles and nucleophiles to determine the favorability of mechanisms such as SN1, SN2, or nucleophilic aromatic substitution (SNAr).

Calculation of Activation Energies and Reaction Rates

There are no available computational studies that report the calculation of activation energies and reaction rates for chemical transformations involving this compound. Such calculations are essential for understanding the kinetics of its reactions and would require dedicated theoretical investigations.

Computational Assessment of Substituent Effects on Aromaticity and Reactivity

A computational assessment of the substituent effects on the aromaticity and reactivity of this compound has not been reported in the scientific literature. An analysis of this nature would involve calculating various electronic parameters to understand how the fluorine atoms, the methoxyethoxy group, and the amino group collectively influence the electron distribution and susceptibility of the benzene (B151609) ring to electrophilic or nucleophilic attack. Studies on other substituted anilines have shown that both electron-donating and electron-withdrawing groups can significantly impact reactivity. nih.gov

V. Role As a Precursor in Complex Molecule Synthesis

Integration into Heterocyclic Ring Systems

The aniline (B41778) functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles. While 2,5-difluoro-4-(2-methoxyethoxy)aniline is a plausible candidate for such reactions, specific examples of its use in the synthesis of certain common heterocyclic systems are not extensively documented in publicly available scientific literature and patents.

The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocycle recognized as a bioisostere for amide and ester functionalities, offering improved metabolic stability and hydrolytic resistance. General synthetic routes to 1,2,4-oxadiazoles often involve the condensation of an amidoxime (B1450833) with a carboxylic acid derivative or the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. Although anilines can be converted into reagents suitable for these synthetic pathways, specific examples detailing the integration of this compound into a 1,2,4-oxadiazole ring are not prominently featured in surveyed chemical literature.

Utilization in Medicinal Chemistry Scaffold Construction (in vitro/in silico focus)

The primary application of this compound is as a key intermediate in the construction of complex scaffolds for medicinal chemistry, particularly for developing specific enzyme inhibitors. Its structural features are leveraged to build molecules with high affinity and selectivity for biological targets.

This aniline derivative has been explicitly identified as a crucial building block in the synthesis of potent kinase inhibitors. Kinases are enzymes that play a central role in cell signaling, and their dysregulation is implicated in diseases like cancer.

In a notable patent, this compound is used as a key precursor for a series of pyrazolo[3,4-d]pyrimidine derivatives designed as kinase inhibitors. The aniline is reacted with a substituted pyrimidine (B1678525) core to form the final inhibitor scaffold. The resulting compounds have demonstrated significant inhibitory activity against various protein kinases in in vitro assays.

Table 1: Examples of Kinase Inhibitors Derived from this compound

Compound ID Structure Target Kinase (Example)
Compound A Pyrazolo[3,4-d]pyrimidine core attached to the aniline Tyrosine Kinase
Compound B Substituted pyrazolo[3,4-d]pyrimidine Serine/Threonine Kinase

This table is illustrative and based on inhibitor classes described in patents utilizing the specified aniline precursor.

While its use in kinase inhibitors is documented, its application as a direct precursor for serotonin (B10506) receptor ligands is less clear from the available literature. Serotonin receptors are critical targets for treating a range of CNS disorders.

The amine functionality of this compound is a versatile handle for incorporating the substituted phenyl ring into larger molecules via stable chemical bonds.

Amide Linkages: The formation of an amide bond is one of the most common strategies in medicinal chemistry for linking molecular fragments. However, in the context of the documented kinase inhibitors, the aniline's nitrogen atom is typically involved in forming a C-N bond to a heterocyclic system, a key step in building the core scaffold of these enzyme inhibitors. For instance, it undergoes a nucleophilic aromatic substitution or a related coupling reaction with a halogenated pyrimidine to form a diarylamine-like linkage, which is a common motif in many kinase inhibitors.

Application in Advanced Materials Science and Functional Molecules

While fluorinated aromatic compounds are of significant interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), the specific use of this compound in this field is not well-documented. The electronic properties of fluorinated anilines can be tuned for charge-transporting or light-emitting layers in electronic devices. However, literature and patent surveys did not reveal specific instances of this compound being utilized as a precursor for advanced functional materials.

Precursors for Self-Assembled Monolayers and Surface Functionalization

There is no specific information available in published scientific literature or patents that describes the use of this compound as a precursor for creating self-assembled monolayers (SAMs) or for surface functionalization. While aniline derivatives can be used to form SAMs, which are highly ordered molecular assemblies on surfaces, the specific synthetic routes and resulting properties of SAMs derived from this compound have not been detailed.

Monomers or Components in Polymer Architectures with Tunable Properties

Similarly, a review of available research reveals no studies on the integration of this compound as a monomer or component in polymer architectures. The synthesis of polymers from aniline precursors is a well-established field, often leading to conductive polymers with tunable properties. However, the polymerization of this specific difluoro-methoxyethoxy substituted aniline and the characteristics of the resulting polymers are not documented.

Integration into Dye Systems and Optoelectronic Materials

The role of this compound in the synthesis of dyes and optoelectronic materials also remains undocumented in the public domain. The electronic properties suggested by its molecular structure could make it a candidate for creating novel chromophores or components for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Nevertheless, no specific research has been found to substantiate this potential application.

Vi. Structure Activity Relationship Sar Studies of Derivatives

Impact of Structural Modifications on In Vitro Receptor Binding Affinity

The in vitro binding affinity of a ligand to its receptor is a critical determinant of its potential therapeutic efficacy. For derivatives of 2,5-difluoro-4-(2-methoxyethoxy)aniline, modifications to the aromatic ring and the ether side chain can profoundly alter these interactions.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. researchgate.net The two fluorine atoms on the aniline (B41778) ring of the parent compound are pivotal in defining its electronic and conformational characteristics. Fluorine's high electronegativity can alter the pKa of the aniline group and create favorable electrostatic interactions with receptor sites. nih.gov

Studies on analogous fluorinated compounds demonstrate that fluorine can participate in hydrogen bonding and other noncovalent interactions, which are key to the formation of stable drug-protein complexes. researchgate.net The position of fluorine substituents is critical; for instance, in a series of 4-halogeno aniline derivatives, ortho-fluorine substitution was shown to influence hydrogen and halogen bonding properties. researchgate.net In the case of this compound derivatives, the fluorine atoms can serve multiple roles:

Modulating Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the aniline nitrogen, which can affect its ionization state and hydrogen bonding capability within a receptor's active site.

Blocking Metabolism: Fluorine atoms can be strategically placed to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and bioavailability of the compound. nih.govencyclopedia.pub

Direct Binding Interactions: The C-F bond can act as a dipole, engaging in favorable electrostatic interactions with polar residues in a protein's binding pocket. benthamscience.com The fluorine atoms may also form unconventional hydrogen bonds with suitable donors.

Research on P2X3 receptor antagonists, including 3,4-difluoroaniline (B56902) derivatives, has shown that the number and position of fluorine atoms significantly impact antagonistic activity. nih.gov For example, modifying a 3,4-difluoroaniline moiety to a 4-fluoroaniline (B128567) resulted in a notable decrease in activity, highlighting the sensitivity of receptor interactions to the specific pattern of fluorination. nih.gov

Table 1: Hypothetical SAR Data for Fluorine and Side Chain Analogs

The 4-(2-methoxyethoxy) side chain provides a combination of hydrophilicity, flexibility, and hydrogen bond accepting capabilities. Its length and conformation are critical for fitting into specific binding pockets and can be modified to fine-tune ligand-target recognition. The ether oxygens can act as hydrogen bond acceptors, interacting with donor residues like serine, threonine, or asparagine in the receptor. The terminal methoxy (B1213986) group can occupy a hydrophobic sub-pocket. Altering the length of the alkoxy chain or replacing the terminal methyl group can probe the dimensions and properties of the binding site, potentially enhancing selectivity and affinity. rsc.org In some contexts, replacing such groups with alternatives like a hydroxyl group has been shown to decrease potency, underscoring the specific contribution of the original chain. encyclopedia.pub

Rational Design Strategies Based on In Silico and Molecular Modeling Data

Computational chemistry offers powerful tools for accelerating drug discovery by predicting how chemical modifications will affect binding affinity and other properties.

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. uomisan.edu.iq For derivatives of this compound, docking simulations can elucidate the most likely binding pose within a target's active site, identifying key interactions such as hydrogen bonds, and electrostatic and hydrophobic contacts. dergipark.org.tr For instance, docking studies of a similar 2,4-difluorophenoxy moiety in the p38α MAPK active site helped to rationalize its binding orientation. acs.org

Molecular dynamics (MD) simulations can then be used to refine the docked poses and assess the stability of the ligand-receptor complex over time. researchgate.net MD simulations provide insights into the flexibility of both the ligand and the receptor, offering a more dynamic and realistic picture of the binding event. dergipark.org.tr These simulations can confirm whether the interactions predicted by docking are maintained and can reveal the role of water molecules in mediating ligand-receptor contacts.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties), a QSAR model can be developed to predict the activity of novel, yet-to-be-synthesized derivatives. nih.govresearchgate.net

For a series of this compound derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be employed. This method generates contour maps that visualize regions where steric bulk or specific electrostatic charges are predicted to either increase or decrease biological activity, thereby guiding the rational design of more potent compounds. researchgate.netnih.gov

Table 2: Example of a QSAR Model for Aniline Derivatives

Stereochemical Considerations in SAR Profiles (if applicable to chiral derivatives)

The parent compound, this compound, is achiral. However, chirality can be introduced into its derivatives through modifications, particularly on the methoxyethoxy side chain (e.g., by adding a substituent to one of the ethylene (B1197577) carbons). When a molecule is chiral, its enantiomers can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. nih.gov

Biological macromolecules, such as receptors and enzymes, are themselves chiral and can therefore differentiate between the enantiomers of a chiral drug. nih.gov One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired response, while the other (the distomer) may have lower affinity, no activity, or even produce undesirable off-target effects. nih.gov Therefore, if chiral derivatives of this compound are synthesized, it is imperative to separate the enantiomers and evaluate their biological activities individually. The U.S. Food and Drug Administration guidelines emphasize the importance of establishing the absolute stereochemistry of chiral compounds early in the drug development process. nih.gov

Enantioselective Synthesis and Evaluation of Stereoisomers

The introduction of a chiral center into derivatives of this compound necessitates the development of enantioselective synthetic methods to obtain stereoisomerically pure compounds. While specific literature on the enantioselective synthesis of derivatives of this particular aniline is not extensively available, general strategies for the synthesis of chiral anilines and amines can be applied. nih.govacs.org These methods are crucial for evaluating the biological activity of individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.

One of the most powerful and widely used methods for the synthesis of chiral amines is the transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines. nih.govacs.org This approach involves the use of a chiral catalyst, typically a complex of a transition metal (such as iridium, rhodium, or ruthenium) with a chiral ligand, to stereoselectively reduce the C=N double bond. acs.org For a hypothetical derivative of this compound, this could involve the reaction of a precursor ketone or aldehyde with an amine to form an imine, which is then asymmetrically hydrogenated. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity (expressed as enantiomeric excess, % ee).

Another promising strategy is biocatalysis, which utilizes enzymes to catalyze stereoselective transformations. rochester.edu Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze the asymmetric insertion of carbenes into the N-H bond of anilines to produce chiral α-amino acid derivatives. rochester.edu This method offers the potential for high enantioselectivity under mild reaction conditions.

A hypothetical enantioselective synthesis of a chiral derivative of this compound is presented below, illustrating the potential application of asymmetric hydrogenation.

Interactive Data Table: Hypothetical Enantioselective Synthesis of a Chiral Amine Derivative

EntryChiral LigandCatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (% ee)
1(R)-BINAP[Rh(COD)Cl]₂Methanol259285 (R)
2(S)-Xyl-P-Phos[Ir(COD)Cl]₂Toluene509592 (S)
3(R,R)-Me-DuPhosRuCl₂(PPh₃)₃Ethanol408897 (R)
4(S,S)-f-binaphane[Ir(COD)Cl]₂DCM2598>99 (S)

Chiral Recognition at Biological Targets

Chiral recognition is a fundamental process in biology, where biological macromolecules such as enzymes and receptors can differentiate between the enantiomers of a chiral molecule. nih.gov This specificity arises from the three-dimensional structure of the binding site, which creates a chiral environment that interacts differently with each enantiomer. The differential binding of enantiomers can lead to significant differences in their biological activity, with one enantiomer often being more potent (the eutomer) while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer).

The evaluation of chiral recognition for derivatives of this compound at biological targets would involve a series of in vitro and in vivo studies. Initially, the binding affinities of the individual enantiomers to the target protein would be determined using techniques such as radioligand binding assays or surface plasmon resonance. These studies provide quantitative data on the affinity (e.g., Ki or Kd values) of each stereoisomer for the target.

For instance, if a derivative of this compound were designed as an inhibitor of a specific enzyme, the inhibitory activity of each enantiomer would be assessed. The results would likely show that one enantiomer is a more potent inhibitor than the other, highlighting the importance of stereochemistry for the desired biological effect.

The molecular basis for chiral recognition can be further investigated through structural biology techniques like X-ray crystallography or cryo-electron microscopy of the protein-ligand complex. These methods can reveal the precise binding mode of each enantiomer within the active site, explaining the observed differences in affinity and activity at a molecular level.

Interactive Data Table: Hypothetical Chiral Recognition of a Derivative at a Target Receptor

StereoisomerBinding Affinity (Ki, nM)Functional Activity (IC₅₀, nM)
(R)-enantiomer1525
(S)-enantiomer350500
Racemic Mixture85150

The study of enantioselective synthesis and chiral recognition of derivatives of this compound is essential for the development of new chemical entities with optimized pharmacological properties. By understanding how stereochemistry influences biological activity, researchers can design and synthesize more potent and selective molecules.

Q & A

Q. What role do fluorine atoms play in the photostability of this compound under UV exposure?

  • Methodology :
  • Conduct accelerated UV stability tests (e.g., 254 nm, 48 hours) and compare degradation rates with non-fluorinated analogs.
  • Analyze photoproducts via GC-MS, noting defluorination or ether bond cleavage, as observed in MnFe₂O₄/Zn₂SiO₄ photocatalytic studies .

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